

Technical Guide to the Physical Characteristics of 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylethanol-d4**

Cat. No.: **B564626**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **2-Phenylethanol-d4** (Phenylethyl alcohol-d4), a deuterated isotopologue of 2-phenylethanol. This document is intended for use by professionals in research, quality control, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

2-Phenylethanol-d4 is the deuterium-labeled version of 2-Phenylethanol, an aromatic alcohol with a characteristic rose-like odor. In this compound, four hydrogen atoms on the ethyl chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.^{[1][2]} By adding a known quantity of **2-Phenylethanol-d4** to a sample, variations during sample preparation and analysis can be accurately corrected, leading to more precise and reliable quantification of the target analyte, 2-phenylethanol.^[1]

Physical and Chemical Properties

While specific experimental data for the physical properties of **2-Phenylethanol-d4** are not extensively published, they are expected to be very similar to those of the non-deuterated form,

2-Phenylethanol. The primary difference lies in the molecular weight due to the presence of deuterium atoms. The following tables summarize the key physical data.

Table 1: Core Properties of 2-Phenylethanol-d4

Property	Value	Reference
IUPAC Name	2-phenylethan-1,1,2,2-d4-ol	
Synonyms	Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4	
CAS Number	107473-33-6	
Chemical Formula	C ₈ H ₆ D ₄ O	[3]
Molecular Weight	126.19 g/mol	
Appearance	Colorless liquid	[3]
Odor	Pleasant floral odor	[3]

Table 2: Comparative Physical Properties of 2-Phenylethanol (Non-deuterated)

The following data for standard 2-Phenylethanol (CAS: 60-12-8) serve as a reliable reference for its deuterated analogue.

Property	Value	Conditions	Reference
Molecular Weight	122.17 g/mol	[4] [5]	
Melting Point	-27 °C (-16.6 °F)	[4] [6]	
Boiling Point	219-221 °C (426-430 °F)	at 750 mmHg	[4] [6]
Density	1.020 g/mL	at 20 °C	[4] [6]
Refractive Index	1.531 - 1.534	at 20 °C (n ₂₀ /D)	[4] [5] [6]

Experimental Protocols for Physical Characterization

The following are detailed methodologies for determining the key physical properties of liquid compounds such as **2-Phenylethanol-d4**.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point determination.

Apparatus:

- Melting point apparatus or Thiele tube
- Small test tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Heating medium (silicone oil or water bath)

Procedure:

- Add a small amount (a few milliliters) of **2-Phenylethanol-d4** to the small test tube.
- Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly into the heating bath.
- Heat the bath slowly, at a rate of approximately 2-3°C per minute as the expected boiling point is approached.

- Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.
- The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]
- To confirm, turn off the heat. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is the precise boiling point.[7] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements.
[8]

Apparatus:

- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Constant temperature bath

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_1).
- Fill the pycnometer with **2-Phenylethanol-d4**, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary in the stopper.
- Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
- Remove the pycnometer, carefully wipe any liquid from the exterior, and weigh it. Record this mass (m_2).
- The mass of the liquid is calculated as ($m = m_2 - m_1$).

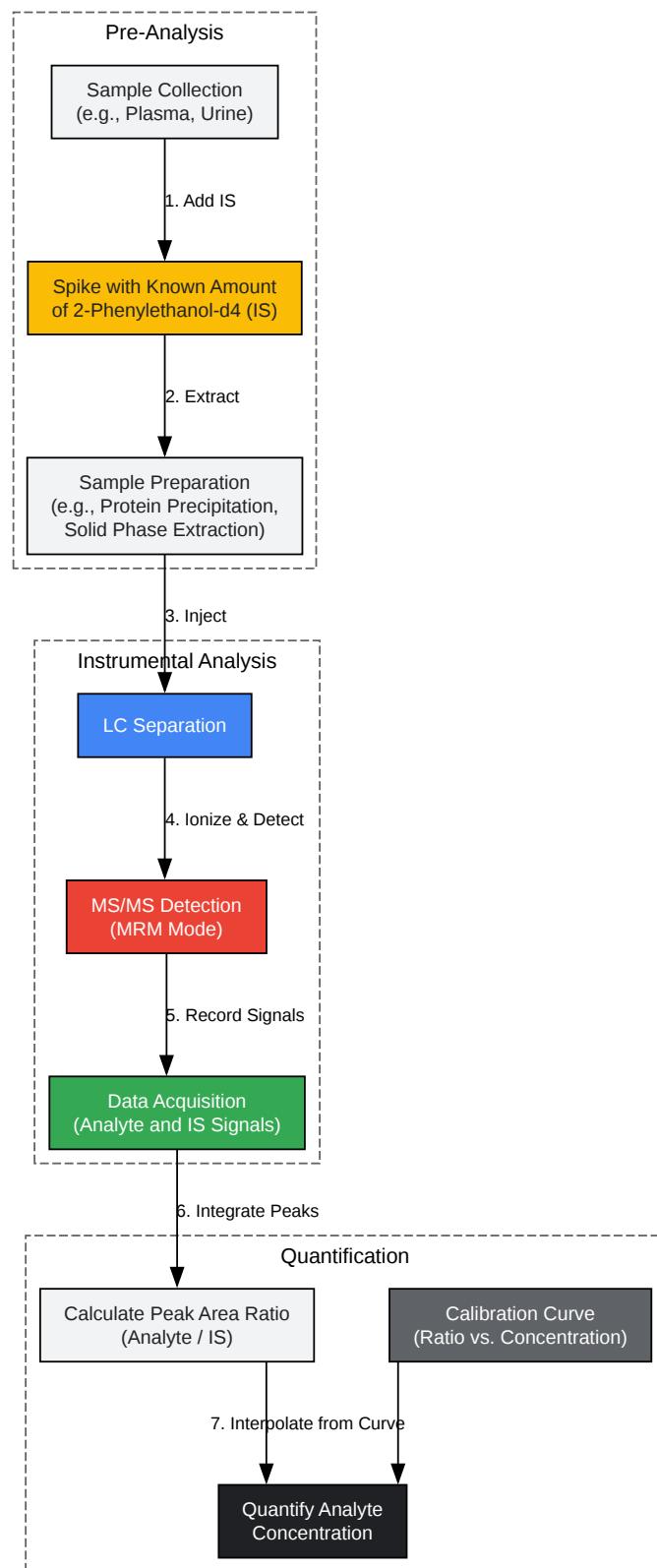
- The density (ρ) is calculated using the formula: $\rho = m / V$, where V is the known volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[\[9\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper or pipette
- Lint-free lens tissue
- Solvent (e.g., acetone or ethanol) for cleaning


Procedure:

- Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (typically 20°C).
- Open the prism assembly of the refractometer. Using a clean, lint-free tissue and a suitable solvent, gently clean the surfaces of both the upper and lower prisms. Allow the solvent to evaporate completely.
- Using a clean dropper, place a few drops of **2-Phenylethanol-d4** onto the surface of the lower prism. Use enough sample to cover the entire prism surface.
- Close the prism assembly securely.
- Adjust the light source and mirror to achieve optimal illumination of the field of view through the eyepiece.
- Turn the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

- Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus, exactly on the crosshairs.
- If a colored band is visible, adjust the dispersion correction knob until the dividing line is sharp and achromatic (black and white).
- Press the read button or look at the scale to obtain the refractive index value.[\[10\]](#) Record the value along with the measurement temperature.

Application Workflow: Use as an Internal Standard in LC-MS

2-Phenylethanol-d4 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of 2-phenylethanol in complex matrices such as biological fluids or environmental samples. The workflow ensures that any sample loss or variation in instrument response is accounted for.[\[2\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using a deuterated internal standard (IS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. mt.com [mt.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide to the Physical Characteristics of 2-Phenylethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564626#physical-characteristics-of-2-phenylethanol-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com